molecular formula C18H27N3O3S2 B360275 2-[2-[(11,11-dimethyl-4-propylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)amino]ethoxy]ethanol CAS No. 903859-36-9

2-[2-[(11,11-dimethyl-4-propylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)amino]ethoxy]ethanol

Cat. No.: B360275
CAS No.: 903859-36-9
M. Wt: 397.6g/mol
InChI Key: QAJLWFSTRCARER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[7,7-dimethyl-2-(propylsulfanyl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives.

Preparation Methods

The synthesis of 2-(2-{[7,7-dimethyl-2-(propylsulfanyl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives. Common reagents and conditions for these reactions include solvents like ethanol or chloroform and catalysts such as palladium on carbon.

Scientific Research Applications

2-(2-{[7,7-dimethyl-2-(propylsulfanyl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

CAS No.

903859-36-9

Molecular Formula

C18H27N3O3S2

Molecular Weight

397.6g/mol

IUPAC Name

2-[2-[(11,11-dimethyl-4-propylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C18H27N3O3S2/c1-4-9-25-17-20-14-12-11-24-18(2,3)10-13(12)26-15(14)16(21-17)19-5-7-23-8-6-22/h22H,4-11H2,1-3H3,(H,19,20,21)

InChI Key

QAJLWFSTRCARER-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C(=N1)NCCOCCO)SC3=C2COC(C3)(C)C

Canonical SMILES

CCCSC1=NC2=C(C(=N1)NCCOCCO)SC3=C2COC(C3)(C)C

Origin of Product

United States

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